methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate
Description
Properties
IUPAC Name |
methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGLSYONGRFBDO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCCC1=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis and Cyanate-Mediated Ureido Formation
A foundational method involves hydrolysis of acetamido precursors followed by cyanate treatment. For example, methyl 2-acetamido-3-(2-oxocyclohexyl)propanoate undergoes acid hydrolysis in 6N HCl at 90–95°C for 4 hours, yielding the corresponding amino acid intermediate. Neutralization with NaOH to pH 7.0 precedes potassium cyanate addition, facilitating ureido group formation at 60°C. This step achieves a 30–73% yield, depending on purification protocols (Table 1).
Table 1: Hydrolysis-Cyanate Method Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Acid hydrolysis | 6N HCl, 90–95°C, 4 h | – |
| Neutralization | 10N NaOH to pH 7.0 | – |
| Cyanate reaction | KOCN, 60°C, 3 h | 30–73 |
| Purification | Charcoal treatment, ion-exchange | – |
The final product, 3-(2-oxocyclohexyl)-2-ureidopropanoic acid , is isolated via acid precipitation (pH 1.8) and characterized by NMR (δ 12.45 ppm for COOH, 5.60 ppm for NH).
Esterification and Protecting Group Strategies
Esterification of carboxylic acid intermediates with methanol under acidic conditions finalizes the methyl ester. For example, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is esterified using thionyl chloride and methanol, though specific yields are unreported. Protecting groups (e.g., acetamido) prevent undesired side reactions during multi-step syntheses.
Bioconversion and Enzymatic Methods
Microbial Reduction of Oxo Groups
Biocatalytic methods employ Escherichia coli RV308 expressing hydantoinase activity. 3-(2-Oxocyclohexyl)-2-ureidopropanoic acid is incubated with MnCl and bacterial cells at 38°C for 16 hours, achieving >95% enantiomeric excess (ee) for the (S)-configured product. The process maintains pH 8.0 via phosphoric acid titration, followed by ion-exchange chromatography (Amberlyst 15) for purification.
Advantages:
-
High stereoselectivity (>95% ee)
-
Mild conditions (38°C, aqueous medium)
Process Optimization and Scalability
Yield Enhancements via Purification Protocols
Centrifugation (12,000 rpm) and microfiltration (0.45 μm) remove cellular debris post-bioconversion. Charcoal treatment (0.5 g/L) decolorizes solutions, while ion-exchange resins (Amberlyst 15) isolate amino acids via NH elution. These steps collectively improve yields from 30% to 73% in small-scale trials.
Temperature and pH Control
Maintaining temperatures below 25°C during acid precipitation prevents racemization. Similarly, gradual NaOH addition during neutralization avoids local pH spikes that degrade intermediates.
Comparative Analysis of Methods
Table 2: Method Comparison for Methyl 3-[(1S)-1-Methyl-2-Oxocyclohexyl]Propanoate Synthesis
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Hydrolysis-Cyanate | 30–73 | Moderate | Moderate |
| Enamine Alkylation | 87 | High | High |
| Bioconversion | >95 | Very High | Low |
-
Hydrolysis-Cyanate : Suitable for gram-scale production but requires extensive purification.
-
Enamine Alkylation : High-yielding and scalable but dependent on chiral starting materials.
-
Bioconversion : Superior stereoselectivity but limited to lab-scale applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the cyclohexane ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Flavor and Fragrance Industry
One of the primary applications of methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate is in the flavor and fragrance industry . This compound is valued for its pleasant aroma, making it suitable for use as:
- Flavoring Agent : Used in food products to enhance taste profiles.
- Fragrance Component : Incorporated into cosmetics and perfumes to create appealing scent combinations.
Pharmaceutical Development
In pharmaceutical research, this compound serves as an important intermediate in the synthesis of various drugs. Its role includes:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound aids in the development of new drugs by providing building blocks for complex organic molecules.
- Drug Formulation : It contributes to the formulation of medications with enhanced efficacy and stability.
Chemical Synthesis
This compound is utilized as a versatile building block in chemical synthesis . Its applications include:
- Intermediate in Organic Reactions : It can undergo various chemical transformations, leading to the formation of ketones, alcohols, and other esters.
- Research on Natural Products : Used in studies exploring natural product chemistry, helping researchers understand related compounds' properties and potential applications.
Cosmetic Applications
The compound is also found in skincare products where it enhances texture and sensory experience. Its applications in cosmetics include:
- Skin Care Formulations : Improving product texture and stability.
- Aromatic Enhancements : Providing desirable scents that improve user experience.
Research Applications
This compound is employed in various research contexts, including:
- Biological Activity Studies : Investigating interactions with biological targets such as enzymes and receptors.
- Chemical Behavior Analysis : Understanding reactivity through different chemical transformations.
Mechanism of Action
The mechanism by which (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The ketone group may also participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexanone-Based Esters
Compound A : (n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate
- Molecular Formula : C₂₁H₂₆N₂O₃
- Molecular Weight : 354.44 g/mol
- Physical State : Yellow oil .
- Key Features: Contains an indole ring and an enamine-substituted cyclohexenone. Exhibits antifungal activity, unlike the target compound, which lacks bioactivity data .
- Analytical Data :
| Parameter | Target Compound | Compound A |
|---|---|---|
| Molecular Weight | 198.26 g/mol | 354.44 g/mol |
| Functional Groups | Cyclohexanone, ester | Cyclohexenone, indole, enamine |
| Bioactivity | Not reported | Antifungal |
Bicyclic Ester Derivatives
Compound B : 3-(4-(4-(((1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yloxy)methyl)benzyloxy)phenyl)propanoic acid
- Molecular Formula : C₂₇H₃₆O₃NCl
- Molecular Weight : 476.03 g/mol
- Physical State : Solid (m.p. 136.7°C) .
- Key Features: Contains a norbornane (bicyclo[2.2.1]heptane) core with a phenoxypropanoate chain. Synthesized for antidiabetic activity evaluation, highlighting divergent applications compared to the target compound .
| Parameter | Target Compound | Compound B |
|---|---|---|
| Molecular Weight | 198.26 g/mol | 476.03 g/mol |
| Core Structure | Monocyclic cyclohexanone | Bicyclic norbornane |
| Bioactivity | Not reported | Antidiabetic |
Indole-Containing Esters
Compound C : Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate
- Molecular Formula: C₁₈H₂₃NO₄
- Molecular Weight : 317.38 g/mol
- Physical State : Likely liquid (data unavailable) .
- Key Features: Contains an indole ring and multiple ester groups.
| Parameter | Target Compound | Compound C |
|---|---|---|
| Functional Groups | Ester, cyclohexanone | Ester, indole |
| Safety Profile | S23-S24/25 (avoid contact) | Requires PPE (e.g., OV/AG/P99 respirators) |
Discussion of Structural and Functional Divergences
- Cyclohexanone vs. Norbornane/Indole Cores: The target compound’s monocyclic structure contrasts with the bicyclic (Compound B) or heteroaromatic (Compounds A, C) frameworks, impacting solubility and bioactivity.
- Ester Flexibility: While all compounds share ester groups, substituents like indole (Compound A) or phenoxy chains (Compound B) confer distinct physicochemical properties.
- Chirality : The (S)-configuration of the target compound’s methyl group may influence stereoselective interactions, though this is unexplored in the evidence .
Biological Activity
Methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate is an ester compound that has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 198.26 g/mol. Its structure includes a propanoate group linked to a cyclohexanone derivative, which contributes to its unique biological properties. The compound is characterized by the presence of both ester and ketone functional groups, which are known to influence biological activity through various mechanisms, including enzyme interaction and receptor binding.
The biological activity of this compound can be attributed to several key mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
- Enzymatic Interactions : The ester group may undergo hydrolysis, releasing active metabolites that interact with cellular pathways and enzymes.
- Receptor Binding : Compounds with similar structures often exhibit affinity for various receptors, suggesting potential roles in modulating physiological responses.
Biological Activity and Pharmacological Potential
Research indicates that this compound may possess significant pharmacological properties:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that related cyclohexanone derivatives exhibit selective cytotoxicity towards malignant cells while sparing normal cells .
- Anti-inflammatory Properties : Some derivatives have been evaluated for their ability to inhibit inflammatory pathways, suggesting that this compound could be explored for anti-inflammatory applications .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
Q & A
Basic: What are the recommended methods for synthesizing methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate in a laboratory setting?
Methodological Answer:
A multicomponent reaction protocol is effective for synthesizing structurally related β-keto esters. For example, substituted methyl 3-(hydroxy-4-oxochromenyl)propanoates can be synthesized via a one-pot reaction involving 3-hydroxy-4H-chromen-4-one, aldehydes, and methyl propiolate, followed by purification via column chromatography . For this compound, analogous methods may involve cyclization of keto esters or esterification of the corresponding acid under acidic catalysis. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates using H/C NMR spectroscopy .
Basic: What analytical techniques are most effective for characterizing the structural purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry and functional groups. For example, the cyclohexyl oxo group and ester moiety produce distinct signals in the range of δ 1.2–2.8 ppm (cyclohexyl protons) and δ 3.6–3.8 ppm (methoxy group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (184.23 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirms carbonyl stretches (~1740 cm for ester and ketone groups) .
Basic: What are the key safety considerations when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for aerosolized particles .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid discharge into drains .
- Storage : Store in a cool, ventilated area away from oxidizers. Use explosion-proof refrigeration if storing below 25°C .
Advanced: How can computational chemistry optimize its synthesis pathway?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and energetics for cyclization steps. For example, reaction path searches using tools like GRRM or IRC analysis identify low-energy pathways. Computational models also screen solvent effects (e.g., polar aprotic solvents like DMF) to enhance yield. Feedback loops between experimental data and simulations refine reaction parameters, reducing trial-and-error approaches .
Advanced: How to resolve contradictions in reactivity data under varying conditions?
Methodological Answer:
- Controlled Replicates : Conduct triplicate experiments under standardized conditions (temperature, humidity) to isolate variables.
- Mechanistic Probes : Use isotopic labeling (e.g., O) to track oxygen migration in the cyclohexyl oxo group during hydrolysis.
- Cross-Validation : Compare experimental results with computational predictions (e.g., activation energies from DFT) to identify outliers. For instance, discrepancies in ester stability in protic solvents may arise from unaccounted hydrogen bonding effects .
Advanced: How to design stability studies in different solvent systems?
Methodological Answer:
- Accelerated Degradation Testing : Incubate the compound in solvents (e.g., water, ethanol, DMSO) at 40°C for 14 days. Monitor degradation via HPLC and quantify byproducts (e.g., cyclohexanol derivatives).
- Kinetic Analysis : Calculate half-life () using first-order kinetics. For example, hydrolysis in aqueous buffers (pH 2–12) reveals pH-dependent stability .
- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and assess photodegradation using UV spectroscopy .
Advanced: What reactor design principles apply to scaling up its synthesis?
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic esterification steps. Use microreactors with residence times <10 minutes to minimize side reactions.
- Membrane Separation : Integrate ceramic membranes to separate unreacted starting materials during continuous synthesis, achieving >90% purity .
- Process Control : Implement PID controllers for temperature (±1°C) and pressure (±0.1 bar) to maintain reaction consistency at scale .
Advanced: How to address conflicting toxicity data in literature?
Methodological Answer:
- Dose-Response Studies : Conduct in vitro assays (e.g., HepG2 cell viability) across concentrations (0.1–100 µM). Use LC values to benchmark against SDS-reported acute toxicity .
- Metabolite Profiling : Identify toxic metabolites (e.g., oxidized cyclohexyl derivatives) via LC-MS/MS in collaboration with toxicology databases .
- Species-Specific Models : Compare zebrafish embryo assays (OECD TG 236) with mammalian models to assess ecotoxicological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
